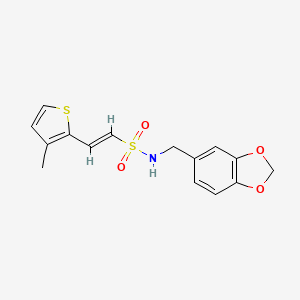
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide, or MBTME, is a novel small molecule that has recently been developed by researchers at the University of California, Berkeley. MBTME is a synthetic compound that has been shown to have a variety of potential applications in the fields of biochemistry and physiology. In
Aplicaciones Científicas De Investigación
MBTME has been studied for its potential applications in biochemistry and physiology. Studies have shown that MBTME has the potential to act as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In addition, MBTME has been studied for its potential to act as an antioxidant and to modulate the activity of enzymes involved in the metabolism of fatty acids.
Mecanismo De Acción
The exact mechanism of action of MBTME is not yet fully understood. However, studies have shown that MBTME has the potential to interact with and modulate the activity of enzymes involved in the metabolism of fatty acids. In addition, MBTME has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Biochemical and Physiological Effects
Studies have shown that MBTME has the potential to interact with and modulate the activity of enzymes involved in the metabolism of fatty acids. In addition, MBTME has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In animal studies, MBTME has been shown to reduce inflammation and the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of MBTME in laboratory experiments has several advantages. MBTME is a relatively stable compound and can be easily synthesized in a laboratory setting. In addition, MBTME has been shown to have a wide range of potential applications in biochemistry and physiology. However, there are some limitations to the use of MBTME in laboratory experiments. MBTME is a relatively new compound and its exact mechanism of action is not yet fully understood. In addition, the use of MBTME in laboratory experiments may require specialized equipment and techniques.
Direcciones Futuras
The potential applications of MBTME are still being explored, and there are a number of potential future directions for research. These include further study of the mechanism of action of MBTME, the development of new synthesis methods, and the exploration of potential applications in other fields such as drug delivery and gene therapy. In addition, further research into the potential therapeutic uses of MBTME is needed, as well as studies to determine the long-term safety and efficacy of MBTME in humans.
Métodos De Síntesis
The synthesis of MBTME was first reported in a 2018 study by researchers at the University of California, Berkeley. The synthesis of MBTME involves a multi-step process that begins with the reaction of 1,3-benzodioxol-5-ylmethyl-2-methylthiophen-2-ylacetate with sodium sulfite in aqueous solution. This reaction produces the intermediate (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)acetamide, which is then reacted with ethyl chloroformate in aqueous solution. The resulting product is (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide, or MBTME.
Propiedades
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-11-4-6-21-15(11)5-7-22(17,18)16-9-12-2-3-13-14(8-12)20-10-19-13/h2-8,16H,9-10H2,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLSGAXIRFKQGM-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CS(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methylthiophen-2-yl)ethenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


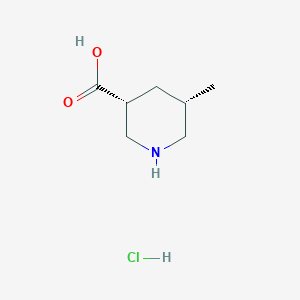

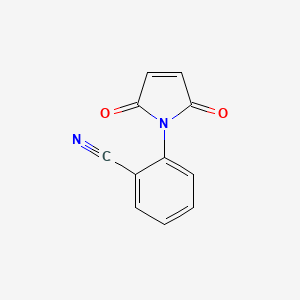
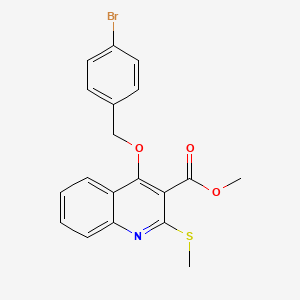
![N-(3,4-dimethoxyphenethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2996440.png)
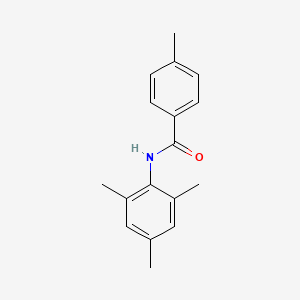
![Methyl 6-[(4-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate](/img/structure/B2996443.png)

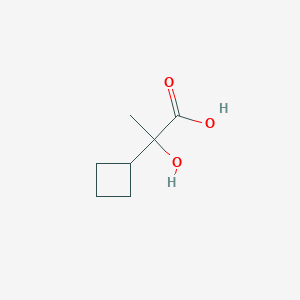
![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2996453.png)
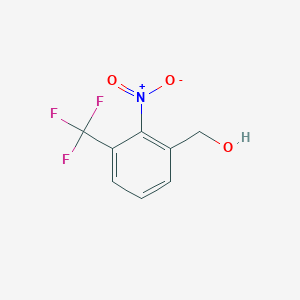

![N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2996457.png)